molecular formula C12H13ClN2O B11874363 1-(7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

1-(7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Cat. No.: B11874363
M. Wt: 236.70 g/mol
InChI Key: RXBHKVIPDDTREW-UHFFFAOYSA-N
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Description

1-(7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is a chemical compound belonging to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a chloro-substituted pyrrolopyridine ring fused with an ethanone group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

The synthesis of 1-(7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an antagonist or agonist, modulating signal transduction pathways involved in cellular processes .

Comparison with Similar Compounds

1-(7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone can be compared with other pyrrolopyridine derivatives such as:

    1-(7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone: Similar structure but with a methyl group instead of an isopropyl group.

    1-(7-Bromo-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone: Bromine substitution instead of chlorine.

    1-(7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)methanol: Ethanone group replaced with a methanol group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

1-(7-chloro-1-propan-2-ylpyrrolo[2,3-c]pyridin-3-yl)ethanone

InChI

InChI=1S/C12H13ClN2O/c1-7(2)15-6-10(8(3)16)9-4-5-14-12(13)11(9)15/h4-7H,1-3H3

InChI Key

RXBHKVIPDDTREW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=C1C(=NC=C2)Cl)C(=O)C

Origin of Product

United States

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